Vinyl acetate-D6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

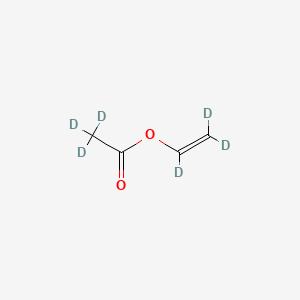

Vinyl acetate-D6 is a deuterated form of vinyl acetate, where all hydrogen atoms are replaced with deuterium. This compound has the molecular formula C4D6O2 and is used primarily in scientific research due to its unique isotopic properties . Vinyl acetate itself is a colorless liquid with a pungent odor and is a key monomer in the production of polyvinyl acetate and other important polymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vinyl acetate-D6 can be synthesized through the deuteration of vinyl acetate. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents or solvents. One common method is the reaction of deuterated acetic acid with acetylene in the presence of a palladium catalyst .

Industrial Production Methods: The industrial production of vinyl acetate generally involves the reaction of ethylene, acetic acid, and oxygen over a palladium catalyst. For the deuterated version, deuterated acetic acid is used instead of regular acetic acid. The reaction conditions include temperatures ranging from 100-250°C and pressures of 1-2.5 MPa .

Análisis De Reacciones Químicas

Types of Reactions: Vinyl acetate-D6 undergoes various chemical reactions, including:

Oxidation: Vinyl acetate can be oxidized to form acetic acid and acetaldehyde.

Reduction: Reduction reactions can convert vinyl acetate to ethyl acetate.

Substitution: Vinyl acetate can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles are used under various conditions.

Major Products:

Oxidation: Acetic acid, acetaldehyde.

Reduction: Ethyl acetate.

Substitution: Various substituted vinyl compounds.

Aplicaciones Científicas De Investigación

Introduction to Vinyl Acetate-D6

This compound (CAS 189765-98-8) is a deuterated version of vinyl acetate, where hydrogen atoms are replaced by deuterium. This modification enhances its utility in various applications, particularly in NMR spectroscopy and polymer synthesis.

Polymer Chemistry Applications

2.1 Copolymerization Studies

This compound is often used in copolymerization processes to study the kinetics and mechanisms of polymer formation. For instance, research has shown that when this compound is copolymerized with acrylic acid, the resulting polymers exhibit different thermal and mechanical properties compared to those produced with regular vinyl acetate. This is attributed to the isotopic effects of deuterium, which alter the polymer's chain dynamics and interactions .

2.2 Grafting Techniques

This compound has been utilized in grafting techniques where it is polymerized onto substrates like chitosan to create bio-based adhesives. Studies indicate that these grafted polymers demonstrate improved thermal stability and water resistance compared to conventional polymers . The ability to replace fossil-based components with bio-based materials enhances sustainability in adhesive applications.

Analytical Chemistry Applications

3.1 NMR Spectroscopy

One of the primary applications of this compound is in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows for enhanced resolution and sensitivity in NMR studies, making it a valuable tool for characterizing complex organic compounds and reaction mechanisms . For example, the use of this compound in NMR studies has provided insights into the kinetics of radical polymerizations, revealing detailed information about chain transfer processes and molecular weight distributions .

Environmental Studies

4.1 Toxicological Research

Vinyl acetate and its derivatives, including this compound, have been studied for their environmental impact and toxicity profiles. Research indicates that vinyl acetate can lead to respiratory issues upon exposure; however, studies utilizing this compound have provided clearer insights into metabolic pathways without the confounding effects of hydrogen isotopes . This has implications for understanding the environmental fate of vinyl acetate-based products.

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Polymer Chemistry | Copolymerization with acrylic acid |

| Grafting onto chitosan for adhesives | |

| Analytical Chemistry | NMR spectroscopy for reaction kinetics |

| Environmental Studies | Toxicity assessment and metabolic pathway elucidation |

Case Studies

Case Study 1: Grafted Polymers as Wood Adhesives

In a study involving the grafting of this compound onto chitosan, researchers achieved a monomer conversion rate of approximately 97%. The resulting chitosan-graft-poly(vinyl acetate) exhibited superior adhesion properties compared to commercial counterparts, demonstrating its potential for sustainable wood adhesive applications .

Case Study 2: NMR Insights into Polymerization Kinetics

A research team utilized this compound in NMR studies to investigate the kinetics of free radical polymerization. The isotopic labeling allowed for clearer differentiation between polymer chains during analysis, leading to new insights into chain transfer mechanisms that were previously obscured by overlapping signals from hydrogen-containing compounds .

Mecanismo De Acción

The mechanism of action of vinyl acetate-D6 involves its interaction with various molecular targets and pathways. In catalytic processes, this compound reacts with ethylene and acetic acid over a palladium catalyst to form vinyl acetate. The reaction proceeds via the formation of an acetoxyethyl intermediate, followed by a β-hydride elimination to produce the final product . This mechanism is crucial for understanding the catalytic behavior and optimizing reaction conditions.

Comparación Con Compuestos Similares

Vinyl acetate: The non-deuterated form, widely used in polymer production.

Vinyl sulfonate: Another vinyl ester used in similar applications but with different reactivity.

Vinyl bromide: Used in cross-coupling reactions but less environmentally friendly compared to vinyl acetate.

Uniqueness: Vinyl acetate-D6 is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property allows for more precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .

Actividad Biológica

Vinyl acetate-D6 is a deuterated form of vinyl acetate, a compound widely used in various industrial applications, including the production of polymers and as a solvent. This article explores its biological activity, focusing on its potential therapeutic applications and toxicological effects, supported by diverse research findings and case studies.

This compound (C4H6D6O2) is characterized by its vinyl group, which contributes to its reactivity and biological interactions. The deuteration enhances its stability and allows for tracking in biological studies. Table 1 summarizes the key physicochemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Weight | 102.12 g/mol |

| Boiling Point | 72 °C |

| Density | 0.93 g/cm³ |

| Solubility in Water | Miscible |

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that vinyl acetate derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.

- Cytotoxic Effects : Research indicates that vinyl acetate can induce cytotoxicity in cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Inflammatory Response Modulation : Vinyl acetate has been observed to modulate inflammatory pathways, which may have implications for treating inflammatory diseases.

Case Studies

-

Anticancer Activity :

A study published in Polymer Chemistry demonstrated that this compound derivatives exhibited significant cytotoxic effects against colorectal cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, including caspase-3 activation and PARP cleavage. The study utilized molecular modeling to identify potential biological targets such as AKT and ERK signaling pathways . -

Antimicrobial Properties :

Another investigation focused on the antimicrobial properties of this compound derivatives against pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that modifications to the vinyl acetate structure could enhance its antimicrobial efficacy . -

Inflammation Modulation :

Research highlighted in the Journal of Applied Polymer Science examined the anti-inflammatory effects of this compound in vitro. The findings suggested that it could reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory conditions .

Toxicological Considerations

Despite its promising biological activities, this compound also poses certain toxicological risks. Animal studies have indicated that high doses can lead to respiratory irritation and other adverse effects. The International Agency for Research on Cancer (IARC) has classified vinyl acetate as possibly carcinogenic to humans based on limited evidence from animal studies .

Propiedades

IUPAC Name |

1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRWKRVRITETP-QNYGJALNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])OC(=O)C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.